2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide 2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034614-92-9
VCID: VC5270107
InChI: InChI=1S/C15H16BrNO3S/c16-12-5-2-1-4-11(12)15(19)17-10-13(20-8-7-18)14-6-3-9-21-14/h1-6,9,13,18H,7-8,10H2,(H,17,19)
SMILES: C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)OCCO)Br
Molecular Formula: C15H16BrNO3S
Molecular Weight: 370.26

2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide

CAS No.: 2034614-92-9

Cat. No.: VC5270107

Molecular Formula: C15H16BrNO3S

Molecular Weight: 370.26

* For research use only. Not for human or veterinary use.

2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide - 2034614-92-9

Specification

CAS No. 2034614-92-9
Molecular Formula C15H16BrNO3S
Molecular Weight 370.26
IUPAC Name 2-bromo-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzamide
Standard InChI InChI=1S/C15H16BrNO3S/c16-12-5-2-1-4-11(12)15(19)17-10-13(20-8-7-18)14-6-3-9-21-14/h1-6,9,13,18H,7-8,10H2,(H,17,19)
Standard InChI Key SRKVJUPSNLOHEL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)OCCO)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide (systematic IUPAC name: 2-bromo-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]benzamide) features a benzamide scaffold substituted at the ortho position with a bromine atom. The amide nitrogen is further functionalized with an ethyl group bearing two distinct substituents: a 2-hydroxyethoxy chain and a thiophen-2-yl ring. This combination introduces both polar (hydroxyethoxy) and aromatic (thiophene, benzamide) domains, creating a hybrid structure with balanced lipophilicity and hydrogen-bonding capacity .

Spectroscopic Characteristics

Although direct spectral data for this compound are unavailable, analogs provide insights:

  • ¹H NMR: Expected signals include aromatic protons from the benzamide (δ 7.3–8.1 ppm), thiophene protons (δ 6.8–7.2 ppm), and hydroxyethoxy protons (δ 3.4–4.4 ppm) .

  • IR: Stretching vibrations for amide C=O (~1650 cm⁻¹), Br-C (~600 cm⁻¹), and O-H (~3400 cm⁻¹) would dominate .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide likely involves a multi-step sequence, as inferred from analogous benzamide preparations :

Amide Bond Formation

The core strategy employs carbodiimide-mediated coupling between 2-bromobenzoic acid and a substituted ethylamine. For example:

  • Activation of 2-bromobenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane .

  • Reaction with 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethylamine, synthesized via nucleophilic substitution or reductive amination .

Representative Reaction Scheme:

2-Bromobenzoic acid+HOCH2CH2OCH2C(Thiophen-2-yl)CH2NH2DCC/HOBtTarget Compound\text{2-Bromobenzoic acid} + \text{HOCH}_2\text{CH}_2\text{OCH}_2\text{C(Thiophen-2-yl)CH}_2\text{NH}_2 \xrightarrow{\text{DCC/HOBt}} \text{Target Compound}

Purification and Yield

  • Column chromatography (silica gel, ether/methanol eluent) typically affords pure product .

  • Yields for similar benzamides range from 60–85%, depending on reaction optimization .

Analytical Validation

Key characterization steps include:

  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular ion ([M+H]⁺ expected at m/z 393.3) .

  • Elemental Analysis: Matching calculated percentages for C, H, N, S, and Br.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to the hydroxyethoxy group; limited water solubility (~0.1 mg/mL) .

  • Stability: Susceptible to hydrolytic cleavage of the amide bond under strongly acidic or basic conditions. The bromine atom may participate in nucleophilic aromatic substitution .

Thermodynamic Parameters

PropertyValueMethod/Source
Melting PointNot reported
LogP (Partition Coeff.)~3.3 (estimated)Calculated via ChemAxon
pKa~9.5 (amide NH), ~14 (OH)Predictive modeling

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator